1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Mitochondrial respiratory chain Complex I (NADH dehydrogenase) Parkinson's disease

MPTP-based models fail to replicate the chronic, progressive trajectory of idiopathic Parkinson's disease. TaClo (rac-1-trichloromethyl-β-carboline) addresses this gap by producing slowly-developing neurodegeneration persisting ≥9 months post-injection, with progressively increasing apomorphine hypersensitivity. • 10× more potent mitochondrial complex I inhibitor than MPP+ (detectable at 400 µM) • Dual dopaminergic & serotonergic pharmacology: 5-HT uptake IC₅₀ 59 µM; tyrosine hydroxylase IC₅₀ 3-15 µM • Validated in vivo protocol: 0.2 mg/kg i.p. over 7 weeks; human blood biomarker 0.5-70 ng/g • Supplied as racemic mixture, ≥98% purity; ambient shipping

Molecular Formula C12H11Cl3N2
Molecular Weight 289.6 g/mol
CAS No. 6649-90-7
Cat. No. B129417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
CAS6649-90-7
Synonyms2,3,4,9-Tetrahydro-1-(trichloromethyl)-1H-pyrido[3,4-b]indole;  TaClo; 
Molecular FormulaC12H11Cl3N2
Molecular Weight289.6 g/mol
Structural Identifiers
SMILESC1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl
InChIInChI=1S/C12H11Cl3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2
InChIKeyDPPAKKMPHBZNQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TaClo Compound Identity and Core Characteristics


1-(Trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (CAS 6649-90-7), commonly designated TaClo, is a synthetic, highly halogenated tetrahydro-β-carboline belonging to the harmala alkaloid class [1]. It is a mammalian alkaloid that forms endogenously via a Pictet–Spengler condensation between tryptamine and the hypnotic chloral hydrate or its metabolic precursor trichloroethylene [2]. Due to its close structural analogy to the dopaminergic neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), TaClo is intensively investigated as an environmental toxin implicated in the aetiology of idiopathic Parkinson's disease (PD) [2]. The compound is commercially supplied as the racemic mixture (rac-TaClo; PubChem CID 119183), with a molecular weight of 289.6 g/mol and a predicted XLogP3 of 3.4, reflecting the high lipophilicity imparted by the CCl3 substituent that facilitates passive blood–brain barrier penetration [3].

Racemate form suitable for stereochemical β-carboline inquiry
CCl₃-driven lipophilicity supports passive CNS penetration studies
MPTP-analog scaffold enables environmental neurotoxin–PD mechanistic investigation

Why Analogs Cannot Substitute for TaClo in Neurotoxicity Studies


Despite sharing a tetrahydro-β-carboline scaffold, the structurally analogous chloral-derived β-carbolines display a striking potency gradient that precludes direct interchangeability. In head-to-head cytotoxicity assays across multiple neuronal and non-neuronal cell lines, the rank order is TaBro > TaClo > MPP+ > THβC > N-methyl-TaClo > N-methyl-THβC [1]. TaClo inhibits mitochondrial complex I approximately 10-fold more effectively than the classic neurotoxin MPP+ [2], whereas the halogen-free parent THβC is substantially weaker. The brominated analog TaBro is even more potent than TaClo—yet its distinct metabolic profile and synthetic accessibility differ markedly [3]. Even minor structural modifications, such as N-methylation (N-methyl-TaClo) or hydroxylation (6-OH-TaClo), alter both potency and target-cell selectivity [1][4]. Furthermore, TaClo’s uniquely progressive, slow-developing neurodegeneration phenotype in rats—with hypersensitivity persisting 9 months after the last injection—distinguishes it from the rapid, acute toxicity of MPP+/MPTP and makes it indispensable for chronic PD modelling [5]. These quantitative and phenotypic differences mean that substituting any close congener for TaClo (CAS 6649-90-7) would compromise experimental reproducibility and mechanistic interpretation.

Reported cytotoxicity rank order (TaBro > TaClo > MPP+) may shift if analog is used; endpoint interpretation may differ.
Minor structural changes (N-methylation, hydroxylation) alter potency and cell-type selectivity; class-level profile may not transfer.
Progressive, slow-developing neurodegeneration phenotype (9-month persistence) differs from acute MPTP models; direct substitution may not replicate chronic PD endpoints.

TaClo vs. Structural Analogs and MPTP: Quantitative Comparator Evidence


Mitochondrial Complex I Inhibition Potency

TaClo inhibits mitochondrial complex I with approximately 10-fold greater potency than 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP. Both compounds selectively block electron transfer from complex I to ubiquinone, but TaClo achieves full inhibition of complex I activity at 800 µM in rat brain homogenates and submitochondrial particles, with inhibition detectable at 400 µM upon 30-min preincubation; MPP+ requires substantially higher concentrations to produce comparable inhibition [1][2]. The enhanced potency is attributed to the high lipophilicity of the trichloromethyl group, which facilitates membrane partitioning and access to the hydrophobic inhibitor binding site [1].

Complex I Inhibition
Head-to-head
≈10-fold greater inhibition vs. MPP⁺; full at 800 µM
Reported complex I inhibition context; supports lower-concentration study design
Rat brain homogenates, 30-min preincubation
Mitochondrial respiratory chain Complex I (NADH dehydrogenase) Parkinson's disease Neurotoxicity

Cytotoxicity Rank Order Across β-Carbolines

A comprehensive head-to-head cytotoxicity screen tested six chloral-derived β-carbolines in parallel across dopaminergic SH-SY5Y, non-dopaminergic Neuro2A, and DAT-transfected HEK-293 cells. After 72-hour incubation, the rank order of toxic potency was consistently: 1-Tribromomethyl-THβC (TaBro) > TaClo > MPP+ > 1,2,3,4-tetrahydro-β-carboline (THβC) > 2[N]-methyl-TaClo > 2[N]-methyl-THβC [1]. Importantly, unlike MPP+, neither TaClo nor TaBro showed selectivity for dopaminergic cells or cells expressing the dopamine transporter (DAT), indicating a DAT-independent toxic mechanism [1]. This rank order enables researchers to select the appropriate halogenation level for a desired potency window.

Cytotoxicity Rank
Head-to-head
TaBro > TaClo > MPP⁺ > THβC > 2[N]-Me-TaClo > 2[N]-Me-THβC
Reported rank order across neuronal and non-neuronal lines; lacks DAT selectivity
72 h, SH-SY5Y, Neuro2A, DAT-HEK-293
Cytotoxicity screening β-carboline toxicity Dopaminergic vs. non-dopaminergic cells SH-SY5Y Neuro2A

Tyrosine Hydroxylase Inhibition Profile

TaClo dose-dependently inhibits the rate-limiting enzyme of dopamine biosynthesis, tyrosine hydroxylase (TH), with an IC50 of 3 µM under basal conditions and 15 µM after enzyme activation by pituitary adenylate cyclase-activating polypeptide (PACAP-27) in rat nucleus accumbens homogenates [1]. The N-methyl metabolite 2[N]-methyl-TaClo exhibits a comparable IC50 of 3 µM on basal TH but displays a biphasic effect on PACAP-27-activated TH, with activation at nanomolar concentrations and inhibition only at higher micromolar levels [1]. In contrast, the dehalogenated derivative 1-CCl2-THβC (IC50 not specified but described as having the strongest effect similar to TaClo) showed a markedly different activation-state response [1]. This divergent pharmacology means that N-methyl-TaClo cannot replicate TaClo’s inhibitory profile in studies requiring precise modulation of catecholamine biosynthesis.

TH Inhibition
Reported
TaClo IC₅₀ 3 µM (basal), 15 µM (activated)
N-methyl-TaClo IC₅₀ 3 µM basal; biphasic activated
Divergent activation-state response profiles; N-methyl analog may not substitute
Rat nucleus accumbens homogenates
Catecholamine biosynthesis Tyrosine hydroxylase (TH) Dopamine synthesis Enzyme inhibition

Developmental Neurotoxicity in Zebrafish Model

In a direct head-to-head comparison in embryonic zebrafish (Danio rerio) exposed for 5 consecutive days, TaClo at 5 ppb elicited neurobehavioral impairments, diencephalic dopaminergic neuronal damage, increased apoptosis, microgliosis, astrocytic loss, and altered glutathione peroxidase activity that were quantitatively equivalent to those produced by 303.2 ppb MPTP [1]. The lethal concentration 50 (LC50) of TaClo at 120 hours post-fertilization was determined to be 7,890 ppb [1]. This indicates that TaClo is approximately 60-fold more potent than MPTP in the zebrafish model on a concentration-equivalent basis, yet the LC50 safety margin is substantial (LC50/effective concentration ≈ 1,578-fold), providing a wide experimental window for sub-lethal neurotoxicity studies.

Zebrafish Neurotoxicity
Head-to-head
TaClo 5 ppb elicits toxicity equivalent to 303.2 ppb MPTP
MPTP ~60.6-fold less potent; TaClo LC₅₀ 7,890 ppb
Reported developmental neurotoxicity context; wide sub-lethal experimental window
5-day exposure, 120 hpf zebrafish endpoints
Developmental neurotoxicology Zebrafish (Danio rerio) MPTP-like neurotoxicity Environmental contaminant Dopaminergic neuron

Serotonergic Cell Toxicity and Uptake Inhibition

In the human serotonergic JAR cell line, TaClo significantly reduced serotonin (5-HT) uptake with an IC50 of 59 µM and induced dose-dependent loss of cellular viability [1]. The hydroxylated analog 6-OH-TaClo was more than twice as potent (IC50 = 26 µM), whereas the dopamine-derived isoquinoline analog DaClo (6,7-dihydroxy-1-trichloromethyl-1,2,3,4-tetrahydroisoquinoline) was markedly weaker (IC50 = 260 µM) [1]. Crucially, TaClo toxicity in these cells is not mediated by the serotonin transporter (5-HTT); co-incubation with the specific 5-HTT inhibitor imipramine did not reduce TaClo uptake, indicating exclusively passive penetration driven by the high lipophilicity of the CCl3 group [1]. This differentiates TaClo from classical serotonergic neurotoxins such as amphetamines.

5-HT Uptake Inhibition
Head-to-head
TaClo IC₅₀ 59 µM; transporter-independent
6-OH-TaClo / DaClo IC₅₀ 26 µM / 260 µM
Reported serotonergic toxicity profile; potency varies with hydroxylation
Human JAR cells, imipramine-insensitive
Serotonergic neurotoxicity 5-HT uptake inhibition JAR cell line Cytotoxicity Human serotonergic cells

Procurement-Driven Application Scenarios for TaClo


Chronic Parkinsonian Model vs. Acute Lesioning

TaClo uniquely produces a slowly-developing neurodegeneration in rats that persists for at least 9 months after the last injection, with progressively increasing hypersensitivity to apomorphine (0.4 mg/kg s.c.) [1]. This contrasts sharply with MPP+/MPTP, which induces severe, rapid-onset parkinsonian symptoms within days [2]. For laboratories seeking to model the chronic, progressive trajectory of idiopathic PD—where the time between neurotoxic insult and symptomatic onset is extended—TaClo (0.2 mg/kg i.p. over 7 weeks) provides a temporal window that MPTP-based models cannot replicate [1][2]. This established in vivo protocol, combined with the compound’s defined mitochondrial complex I inhibitory profile (10-fold more potent than MPP+ [3]), makes TaClo the compound of choice for chronic PD pathogenesis studies.

Environmental Contaminant–Neurodegeneration Linkage

TaClo is the validated in vivo condensation product of tryptamine and trichloroethylene (TCE)-derived chloral, and has been unambiguously detected and quantified in human blood at 0.5–70 ng/g of clot after chloral hydrate administration [4]. The 2025 zebrafish study demonstrating that 5 ppb TaClo elicits 303.2 ppb MPTP-equivalent neurotoxicity [5] provides a direct experimental bridge between environmental TCE exposure and dopaminergic neurodegeneration. Environmental toxicology and public health laboratories procuring TaClo can leverage this compound as an authenticated biomarker standard and as a defined chemical probe to dissect the mechanistic link between halogenated solvent exposure and PD risk.

Selective Mitochondrial Complex I Inhibition

For mitochondrial bioenergetics studies requiring selective complex I (NADH:ubiquinone oxidoreductase) inhibition, TaClo offers a quantifiable 10-fold potency advantage over the industry-standard MPP+ [3]. Both compounds selectively block electron transfer from complex I to ubiquinone without affecting complex II at comparable concentrations, but TaClo achieves full inhibition at 800 µM in brain homogenates, with activity detectable at 400 µM upon extended preincubation [3]. The high lipophilicity of the CCl3 group (XLogP3 = 3.4 [6]) ensures efficient membrane penetration without requiring active transporter-mediated uptake, simplifying interpretation of mitochondrial toxicity data. Procurement of TaClo is therefore indicated for any study where a well-characterised, high-potency complex I inhibitor with a defined comparator dataset is required.

Dual Dopaminergic–Serotonergic Neurotoxin Research

TaClo is distinguished from MPTP/MPP+ by its dual action on both dopaminergic and serotonergic systems. In human JAR serotonergic cells, TaClo inhibits 5-HT uptake with an IC50 of 59 µM and causes dose-dependent cytotoxicity, while in rat brain it inhibits tyrosine hydroxylase (IC50 = 3 µM basal, 15 µM activated [7]) [8]. Unlike MPP+, which is primarily dopaminotoxic, TaClo provides a single chemical tool to simultaneously probe the interplay between dopamine and serotonin systems in neurodegeneration. This dual pharmacology is particularly valuable for studies investigating non-motor PD symptoms (depression, anxiety, sleep disturbance) that involve serotonergic dysfunction, where a monoaminergic-selective toxin would be insufficient.

Application
Selection Property
Validation Focus
Chronic PD neurodegeneration modeling
Progressive, long-duration neurotoxic phenotype
Apomorphine hypersensitivity persistence in rodent models
Environmental toxin–PD linkage studies
Authenticated endogenous condensation product of tryptamine and TCE-derived chloral
Detection in human blood; zebrafish neurotoxicity correlation
Mitochondrial complex I inhibition studies
Reported high-potency complex I inhibition with defined comparator dataset
Complex I selectivity over complex II confirmation
Dual dopaminergic–serotonergic neurodegeneration research
Concurrent TH and 5-HT uptake inhibition
Non-DAT-dependent mechanism confirmation
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